1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-[8-(benzenesulfonyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5S/c24-23(27)15-6-8-26(9-7-15)22-17-12-19-20(31-11-10-30-19)13-18(17)25-14-21(22)32(28,29)16-4-2-1-3-5-16/h1-5,12-15H,6-11H2,(H2,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQYRAUSTKWNTOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=C(C=NC3=CC4=C(C=C32)OCCO4)S(=O)(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-4-carboxamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation, where the quinoline derivative reacts with benzenesulfonyl chloride in the presence of a base such as pyridine.
Formation of the Dioxino Ring: The dioxino ring is formed through a cyclization reaction involving appropriate diol and aldehyde precursors.
Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with the quinoline intermediate.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
1-[8-(Benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, which may reduce the quinoline ring or other reducible groups.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzenesulfonyl group, using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Palladium on carbon, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could lead to partially or fully reduced quinoline derivatives.
Scientific Research Applications
1-[8-(Benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features, which may interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, potentially disrupting replication and transcription processes. The benzenesulfonyl group may enhance binding affinity to certain enzymes or receptors, while the piperidine ring can modulate the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Findings:
Core Structure Influence: The [1,4]dioxino[2,3-g]quinoline core (target compound) is associated with kinase and chaperone inhibition, whereas purine-based cores (e.g., CP-945,598) target cannabinoid receptors . Modifications to the core (e.g., benzo[5,6][1,4]dioxino[2,3-g]quinoxaline in OLED materials) shift applications to optoelectronics, emphasizing the core's versatility .
Substituent Effects: Benzenesulfonyl vs. Sulfanylacetamide: The benzenesulfonyl group in the target compound may enhance kinase binding through hydrophobic interactions, whereas sulfanylacetamide derivatives prioritize BCR-ABL inhibition via sulfur-mediated covalent bonding . Carboxamide vs.
Pharmacological Profiles :
- The target compound’s −42.263 docking score matches ZINC000020381010, but its carboxamide likely enhances cellular retention compared to ester analogs .
- CP-945,598, despite sharing a piperidine-4-carboxamide group, diverges in application due to its purine core and chlorophenyl substituents, highlighting how core dictates target specificity .
Biological Activity
1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-4-carboxamide is a complex organic compound notable for its unique structural features which include a quinoline core, a benzenesulfonyl group, and a piperidine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in targeting various enzymes and receptors.
Structural Characteristics
The compound's structure can be broken down as follows:
- Core Structure : A fused bicyclic system comprising a quinoline and a dioxino moiety.
- Functional Groups :
- Benzenesulfonyl group which may enhance electrophilic reactivity.
- Piperidine ring that potentially increases membrane permeability.
The biological activity of this compound is hypothesized to stem from its interaction with various molecular targets:
- Enzyme Inhibition : The benzenesulfonyl group acts as an electrophile that can bind to nucleophilic sites on proteins. This interaction may inhibit specific enzymes involved in critical biological pathways.
- Cell Membrane Penetration : The piperidine structure may facilitate the compound's ability to cross cell membranes, enhancing its bioavailability and therapeutic efficacy.
Anticancer Potential
Research indicates that compounds within similar structural classes exhibit significant anticancer properties. For instance, studies on related quinoline derivatives have shown promising results against various cancer cell lines.
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 19.85 | Induces apoptosis via Bax activation |
| Compound B | HepG2 (Liver) | <20 | Inhibits AChE and BChE |
In vitro assays demonstrated that derivatives of the quinoline structure can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to neurodegenerative diseases like Alzheimer’s .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial effects. Studies have shown that similar piperidine derivatives possess antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways.
Case Studies
- Inhibition of Cholinesterases : A study evaluated several quinoline derivatives for their ability to inhibit AChE and BChE. Among them, compounds with similar structural motifs to this compound demonstrated IC50 values below 20 μM, indicating strong inhibitory potential .
- Cytotoxicity Assays : Compounds structurally related to this piperidine derivative were assessed for cytotoxicity against the HepG2 cell line using MTT assays. Results showed several derivatives induced significant cytotoxic effects, highlighting the potential of this class of compounds in cancer therapy .
Q & A
Q. What are the standard synthetic routes for synthesizing 1-[8-(benzenesulfonyl)...] and its structural analogs?
The compound and its analogs are typically synthesized via nucleophilic substitution or reductive amination. For example:
- Step 1: React the quinoline core with benzenesulfonyl chloride under basic conditions (e.g., K₂CO₃) to introduce the sulfonyl group .
- Step 2: Couple the sulfonylated intermediate with piperidine-4-carboxamide derivatives using polar aprotic solvents (e.g., N,N-dimethylacetamide) at elevated temperatures (70–90°C) .
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is used to isolate the final product .
Q. How can researchers confirm the structure and purity of this compound during synthesis?
Key analytical methods include:
- NMR Spectroscopy: Verify substituent positions via characteristic chemical shifts (e.g., benzenesulfonyl protons at δ 7.5–8.0 ppm in CDCl₃) .
- Mass Spectrometry (MS): Confirm molecular weight using ESI-MS, observing [M+H]⁺ peaks matching theoretical values (e.g., ±0.5 Da accuracy) .
- Elemental Analysis: Validate purity (>95%) by comparing experimental vs. calculated C, H, N percentages .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields of this compound?
Yield optimization requires systematic parameter testing:
- Solvent Screening: Compare polar aprotic solvents (DMF, DMSO) for solubility and reactivity .
- Catalyst Use: Test bases like NaH or DBU for enhanced nucleophilic substitution efficiency .
- Temperature Control: Perform reactions under reflux (80–100°C) to accelerate kinetics while avoiding decomposition .
- Statistical Design: Apply factorial design (e.g., Taguchi method) to identify critical factors (e.g., molar ratios, reaction time) .
Q. How should researchers resolve contradictions in spectral data during structural characterization?
Discrepancies (e.g., unexpected NMR splitting) may arise from:
- Tautomerism: Use variable-temperature NMR to detect equilibrium shifts (e.g., enol-keto tautomers) .
- Impurity Interference: Re-purify via preparative HPLC (C18 column, acetonitrile/water gradient) .
- X-ray Crystallography: Resolve ambiguous stereochemistry by growing single crystals from slow evaporation (solvent: dichloromethane/hexane) .
Q. What methodological framework is recommended for designing structure-activity relationship (SAR) studies?
- Hypothesis: Link structural modifications (e.g., piperidine substitution, sulfonyl group replacement) to biological activity (e.g., kinase inhibition) using a theoretical framework (e.g., ligand efficiency metrics) .
- Assay Design: Test analogs in in vitro enzyme assays (IC₅₀ measurements) and cell-based models (e.g., apoptosis assays) with triplicate replicates .
- Data Analysis: Apply multivariate regression to correlate substituent properties (logP, polar surface area) with activity .
Q. How should salt forms be selected for biological testing to enhance solubility or stability?
- Screening: Synthesize hydrochloride, phosphate, or mesylate salts via counterion exchange in ethanol/water .
- Characterization: Compare solubility (shake-flask method) and stability (accelerated degradation studies at 40°C/75% RH) across salt forms .
- XRPD/TGA: Confirm crystallinity and thermal stability to ensure reproducibility in formulation .
Q. What challenges arise in computational modeling of this compound’s bioactivity?
- Force Field Limitations: Address inaccuracies in sulfonyl group parameterization by hybridizing DFT (e.g., B3LYP/6-31G*) and molecular dynamics .
- Docking Artifacts: Validate predicted binding poses with mutagenesis studies (e.g., alanine scanning of target proteins) .
Q. How can yield discrepancies in multi-step syntheses be systematically analyzed?
- Stepwise Tracking: Isolate intermediates at each stage to identify low-yield steps (e.g., sulfonylation vs. amide coupling) .
- Mechanistic Studies: Use LC-MS to detect side products (e.g., hydrolysis byproducts in aqueous conditions) .
- Scale-Up Adjustments: Optimize stoichiometry and mixing efficiency for larger batches (e.g., continuous flow reactors) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
